![molecular formula C13H19N3 B2878436 4-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline CAS No. 1870176-55-8](/img/structure/B2878436.png)
4-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline
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Overview
Description
“4-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis and their pharmacological application were published.Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Anticancer Applications
Piperidine derivatives, including 4-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline, have shown promise in anticancer research. They are being explored for their potential to inhibit cancer cell growth and metastasis. Piperidine compounds can interact with various cellular targets, leading to apoptosis or cell cycle arrest in cancer cells .
Antiviral Activity
Recent studies have highlighted the activity of benzyl-piperidines against different viruses. For instance, certain derivatives have been shown to inhibit the H1N1 influenza virus, and others have been identified as potential inhibitors of SARS-CoV-2, showcasing the versatility of piperidine compounds in antiviral therapy .
Antimicrobial and Antifungal Properties
The piperidine nucleus is a key component in the development of new antimicrobial and antifungal agents. Its incorporation into various molecular frameworks has led to compounds with significant activity against a range of bacterial and fungal pathogens .
Analgesic and Anti-inflammatory Uses
Compounds with the piperidine moiety have been utilized as analgesics and anti-inflammatory agents. Their mechanism of action often involves modulation of neurotransmitter systems or inhibition of inflammatory pathways, providing relief from pain and inflammation .
Neuroprotective and Anti-Alzheimer’s Disease Potential
There is growing interest in the role of piperidine derivatives as neuroprotective agents and in the treatment of neurodegenerative diseases such as Alzheimer’s. These compounds may offer protective effects against neuronal damage and improve cognitive functions .
Safety and Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on developing new synthesis methods and exploring the potential applications of piperidine derivatives in the pharmaceutical industry .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
For instance, some piperidine derivatives have been found to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
properties
IUPAC Name |
4-piperidin-1-yl-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-4-8-16(9-5-1)13-11-6-2-3-7-12(11)14-10-15-13/h10H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNDASZVLYKBDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline |
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